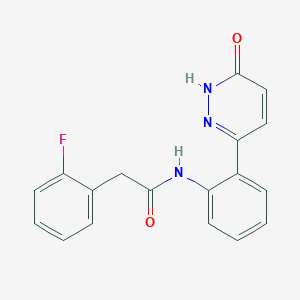![molecular formula C13H16FNO2 B2443703 1-[1-(4-フルオロフェニル)エチル]-3-ヒドロキシピペリジン-2-オン CAS No. 1186046-94-5](/img/structure/B2443703.png)
1-[1-(4-フルオロフェニル)エチル]-3-ヒドロキシピペリジン-2-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[1-(4-Fluorophenyl)ethyl]-3-hydroxypiperidin-2-one is a synthetic compound characterized by its unique chemical structure, which includes a piperidinone ring substituted with a hydroxyl group and a fluorophenyl ethyl moiety
科学的研究の応用
作用機序
Target of Action
The primary targets of 1-[1-(4-Fluorophenyl)ethyl]-3-hydroxypiperidin-2-one are currently unknown
Biochemical Pathways
Without knowledge of the compound’s primary targets, it is difficult to determine the specific biochemical pathways that 1-[1-(4-Fluorophenyl)ethyl]-3-hydroxypiperidin-2-one affects . Once the targets are identified, it will be possible to understand how the compound influences these pathways and their downstream effects.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-[1-(4-Fluorophenyl)ethyl]-3-hydroxypiperidin-2-one are currently unknown . These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Result of Action
The molecular and cellular effects of 1-[1-(4-Fluorophenyl)ethyl]-3-hydroxypiperidin-2-one’s action are currently unknown . These effects would be determined by the compound’s mode of action and the biochemical pathways it affects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-[1-(4-Fluorophenyl)ethyl]-3-hydroxypiperidin-2-one . These factors could include pH, temperature, and the presence of other molecules that can interact with the compound. Specific details about how these factors influence the compound’s action are currently unknown .
準備方法
The synthesis of 1-[1-(4-Fluorophenyl)ethyl]-3-hydroxypiperidin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Fluorophenyl Ethyl Intermediate: This step involves the reaction of 4-fluorobenzaldehyde with ethylmagnesium bromide to form 1-(4-fluorophenyl)ethanol.
Cyclization to Piperidinone: The intermediate is then subjected to cyclization reactions involving piperidine and suitable catalysts to form the piperidinone ring.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
1-[1-(4-Fluorophenyl)ethyl]-3-hydroxypiperidin-2-one undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. Major products formed from these reactions include ketones, alcohols, and substituted derivatives.
類似化合物との比較
1-[1-(4-Fluorophenyl)ethyl]-3-hydroxypiperidin-2-one can be compared with similar compounds such as:
1-(4-Fluorophenyl)ethanol: This compound shares the fluorophenyl ethyl moiety but lacks the piperidinone ring, resulting in different chemical and biological properties.
4-Fluoro-alpha-methylbenzyl alcohol: Similar to 1-(4-Fluorophenyl)ethanol, this compound also lacks the piperidinone ring and has distinct reactivity and applications.
1-Ethynyl-4-fluorobenzene: This compound contains a fluorophenyl group but differs significantly in structure and reactivity due to the presence of an ethynyl group.
The uniqueness of 1-[1-(4-Fluorophenyl)ethyl]-3-hydroxypiperidin-2-one lies in its combined structural features, which confer specific chemical reactivity and potential biological activities not observed in the similar compounds listed above.
特性
IUPAC Name |
1-[1-(4-fluorophenyl)ethyl]-3-hydroxypiperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO2/c1-9(10-4-6-11(14)7-5-10)15-8-2-3-12(16)13(15)17/h4-7,9,12,16H,2-3,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFGZRWAEKGVSCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)N2CCCC(C2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{4-[(Methylamino)methyl]phenyl}acetamide](/img/structure/B2443621.png)
![N-(2-ethyl-6-methylphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2443622.png)
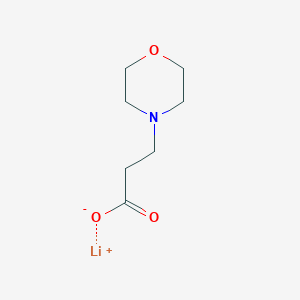
![N'-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2443626.png)
![N-[4-[3-(Methoxymethyl)-3-methylpyrrolidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2443627.png)
![ethyl 1-[(4-fluorophenyl)methyl]piperidine-3-carboxylate hydrochloride](/img/structure/B2443628.png)
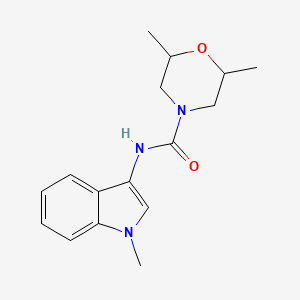
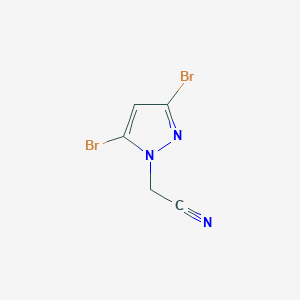
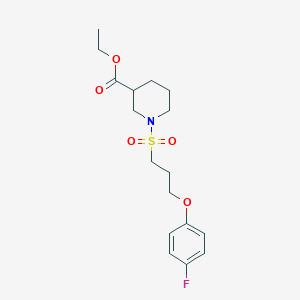
![1-(2-Chlorobenzoyl)-8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2443636.png)
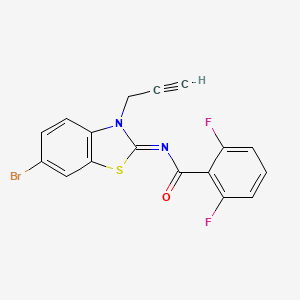
![N'-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-N-[2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2443639.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenylethanesulfonamide](/img/structure/B2443641.png)
